molecular formula C19H26N4 B080293 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- CAS No. 14549-77-0

1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-

Cat. No. B080293
CAS RN: 14549-77-0
M. Wt: 310.4 g/mol
InChI Key: MDJKIZPTSDZVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has been the subject of scientific research due to its unique properties. This compound is commonly referred to as BPE-DZ and has been found to have potential applications in various fields, including medicine and materials science. In

Mechanism Of Action

The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have shown that BPE-DZ can bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.

Biochemical And Physiological Effects

Studies have shown that 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- can have a range of biochemical and physiological effects. In vitro studies have shown that BPE-DZ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its unique properties, which make it a useful building block for the synthesis of functional materials. In addition, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders, which makes it a promising compound for further study. However, one limitation of using BPE-DZ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of research is the development of BPE-DZ as an anti-cancer agent. Further studies are needed to determine the mechanism of action of BPE-DZ and to optimize its efficacy and safety. Another area of research is the development of BPE-DZ as a treatment for neurological disorders such as Alzheimer's disease. Finally, the use of BPE-DZ as a building block for the synthesis of functional materials such as MOFs is an area of research that has the potential to lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction between 4,4'-bipyridine and cyclohexanone in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.

Scientific Research Applications

1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders such as Alzheimer's disease. In materials science, BPE-DZ has been found to have potential as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.

properties

CAS RN

14549-77-0

Product Name

1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-

Molecular Formula

C19H26N4

Molecular Weight

310.4 g/mol

IUPAC Name

1,4-bis(2-pyridin-4-ylethyl)-1,4-diazepane

InChI

InChI=1S/C19H26N4/c1-12-22(14-6-18-2-8-20-9-3-18)16-17-23(13-1)15-7-19-4-10-21-11-5-19/h2-5,8-11H,1,6-7,12-17H2

InChI Key

MDJKIZPTSDZVNQ-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3

Canonical SMILES

C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3

Other CAS RN

14549-77-0

synonyms

Hexahydro-1,4-bis[2-(4-pyridyl)ethyl]-1H-1,4-diazepine

Origin of Product

United States

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